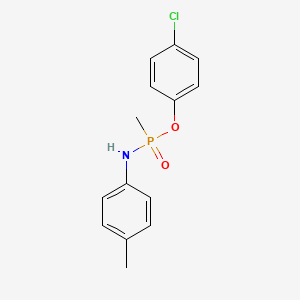![molecular formula C10H21N3O2 B5697567 5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime is a chemical compound that is commonly used in scientific research. It is also known as DMPO and is used as a spin trap for detecting free radicals in biological systems. DMPO has been extensively studied for its potential applications in various fields of research, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
DMPO acts as a spin trap by reacting with free radicals and forming stable adducts. The adducts can be detected using electron spin resonance spectroscopy, which allows researchers to study the properties and behavior of free radicals in biological systems.
Biochemical and physiological effects:
DMPO has been shown to have various biochemical and physiological effects in different experimental models. It has been demonstrated to protect against oxidative stress, inflammation, and neurodegeneration. DMPO has also been shown to modulate the activity of various enzymes and signaling pathways, indicating its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
DMPO is a highly specific spin trap that can selectively trap free radicals in biological systems. It is also relatively stable and can be easily synthesized and purified. However, DMPO has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on DMPO. One area of interest is the development of new spin traps that can selectively trap specific types of free radicals. Another direction is the application of DMPO in clinical settings, such as in the diagnosis and treatment of various diseases and conditions. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of DMPO and its potential therapeutic applications.
Synthesemethoden
DMPO can be synthesized by reacting 5,5-dimethyl-1,3-cyclohexanedione with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields DMPO as a yellow crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPO is widely used in scientific research for its ability to trap free radicals in biological systems. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases and conditions. DMPO can react with free radicals and form stable adducts, which can be detected using various analytical techniques such as electron spin resonance spectroscopy.
Eigenschaften
IUPAC Name |
(4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-hydroxyiminopentan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-8(11-15)10(14)9(6-12(2)3)7-13(4)5/h9,15H,6-7H2,1-5H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWXCXATPQHIE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C(CN(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C(CN(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-(dimethylamino)-2-[(dimethylamino)methyl]-4-(hydroxyimino)pentan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)






![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)